9-(3-羟丙氧基)鸟嘌呤

描述

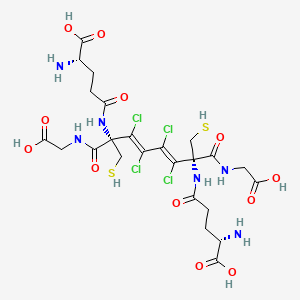

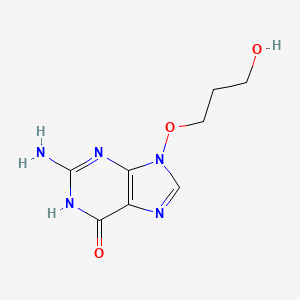

9-(3-Hydroxypropoxy)guanine is a chemical compound with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is used for research and development purposes . It is also known by the synonyms BRL44385 and BRL-44385 .

Molecular Structure Analysis

The molecular structure of 9-(3-Hydroxypropoxy)guanine is based on a guanine core, which is a purine derivative consisting of a fused planar pyrimidine-imidazole ring system . The compound has a hydroxypropoxy group attached at the 9-position .Chemical Reactions Analysis

9-(3-Hydroxypropoxy)guanine is involved in various chemical reactions. It has been used as a prodrug, which is converted into an active antiviral agent through a series of chemical reactions involving 6-oxidation and dealkylation . The reactions are catalyzed by enzymes such as xanthine oxidase and aldehyde oxidase .科学研究应用

抗病毒特性:9-(3-羟丙氧基)鸟嘌呤已被证明是一种针对疱疹病毒的有效且选择性的抗病毒剂。它代表了一系列新的抗病毒无环核苷,对这些病毒表现出显着的活性 (Harnden, Parkin, & Wyatt, 1988).

合成及与其他化合物的关联:与抗病毒药物更昔洛韦相关的化合物,如9-[(2,3-二羟丙氧基)甲基]鸟嘌呤的合成,表明该化合物在抗病毒研究中的更广泛背景。此类合成为了有效抗病毒剂的开发提供了宝贵的见解 (丁永贤, 2015).

病毒酶的磷酸化:研究表明,9-(2-羟乙氧基甲基)鸟嘌呤等化合物被单纯疱疹病毒的胸苷激酶磷酸化,表明了一种针对该病毒的特定作用机制。这种磷酸化对该化合物的抗病毒活性至关重要 (Fyfe et al., 1978).

抑制机制:相关化合物的抑制机制,例如 9-(4-羟丁基)鸟嘌呤,涉及对病毒胸苷激酶的竞争性抑制,这是病毒 DNA 复制中的关键酶。这表明了一种靶向方法来阻碍疱疹病毒复制 (Larsson et al., 1983).

病毒感染的成像剂:9-(4-[18F]-氟-3-羟甲基丁基)鸟嘌呤已被研究为病毒感染和基因治疗的潜在成像剂,展示了其超越直接抗病毒治疗的多功能性 (Alauddin & Conti, 1998).

口服生物利用度和体内活性:9-(3-羟丙氧基)鸟嘌呤的缩醛衍生物已被评估用于口服给药,对单纯疱疹病毒表现出显着的体内活性,从而增强了该化合物在抗病毒治疗中的实际适用性 (Harnden et al., 1994).

对病毒转化细胞的抗细胞作用:该化合物已显示出对单纯疱疹病毒转化细胞的抗细胞活性,表明其靶向被病毒感染细胞的潜力 (Nishiyama & Rapp, 1979).

受感染细胞中的代谢:已研究了相关化合物在单纯疱疹病毒感染细胞中的代谢,揭示了这些化合物如何在受感染细胞内被处理并发挥其抗病毒作用的见解 (Cheng et al., 1983).

未来方向

属性

IUPAC Name |

2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCACOXRVYDNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1OCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150848 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-Hydroxypropoxy)guanine | |

CAS RN |

114778-60-8 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。